Triphenylsilanethiol

Übersicht

Beschreibung

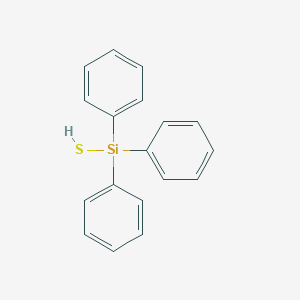

It is commonly used as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling and the Sonogashira coupling reactions . This compound is characterized by its thiol group (-SH) attached to a silicon atom bonded to three phenyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triphenylsilanethiol can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with sulfur. The reaction typically proceeds as follows:

(C6H5)3SiH+S→(C6H5)3SiSH

This reaction is usually carried out under controlled conditions to ensure the formation of the desired thiol product .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through techniques such as recrystallization or distillation to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Triphenylsilanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form silanes.

Substitution: The thiol group can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products Formed:

Oxidation: Disulfides ((C₆H₅)₃SiS-Si(C₆H₅)₃) or sulfonic acids ((C₆H₅)₃SiSO₃H).

Reduction: Silanes ((C₆H₅)₃SiH).

Substitution: Various substituted silanes depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions

Triphenylsilanethiol is widely utilized as a reagent in palladium-catalyzed cross-coupling reactions, notably the Stille and Sonogashira reactions. These reactions are pivotal for forming carbon-carbon bonds in organic synthesis, enabling the construction of complex molecular architectures. The compound acts as a source of thiol groups, which participate in the reaction mechanism to facilitate the coupling process .

Mechanism of Action

The mode of action involves the formation of new organic compounds through various reactions. For instance, this compound can be used to synthesize β-hydroxymercaptans or β-dihydroxysulfides by ring-opening epoxides. Its role as a thiol catalyst is crucial for the selective functionalization of C–H bonds in organic molecules, enhancing the efficiency and specificity of chemical transformations .

Catalytic Applications

Hydrogen Atom Transfer Reactions

Recent studies have demonstrated that this compound can serve as an effective catalyst for hydrogen atom transfer (HAT) reactions. For example, it has been employed in the selective isomerization of cis-1,2-diols to trans-1,2-diols under mild conditions using photoredox catalysis . This method showcases its ability to mediate reversible HAT processes, making it a valuable tool in synthetic chemistry.

Case Study: Isomerization Reaction

In a notable study, this compound was used to achieve a 69% yield in the conversion of cis-1,2-diols to trans-1,2-diols under blue LED irradiation. The reaction highlighted the compound's effectiveness compared to other thiols, demonstrating its potential for broader applications in organic synthesis .

Materials Science

Thin Film Deposition

This compound has shown promise in materials science, particularly in vapor deposition processes for creating thin films. In one study, it reacted with zinc triazenides to form dimeric and monomeric zinc thiolates, which are potential precursors for zinc sulfide thin films . The high volatility and thermal stability of these compounds make them suitable for applications in advanced materials fabrication.

Synthesis of Organosilicon Compounds

The compound is also utilized in synthesizing various organosilicon materials. Its reactivity allows for the formation of disulfides and sulfonic acids upon oxidation, expanding its utility in developing diverse silicon-based compounds .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Used in palladium-catalyzed cross-coupling reactions (Stille and Sonogashira) |

| Catalytic Reactions | Effective catalyst for hydrogen atom transfer reactions; selective isomerization of diols |

| Materials Science | Reactivity with metal precursors for thin film deposition; synthesis of organosilicon compounds |

Wirkmechanismus

The mechanism of action of triphenylsilanethiol involves the formation of a thiolate anion (RS⁻) upon deprotonation of the thiol group. This thiolate anion can then participate in nucleophilic substitution reactions, attacking electrophilic centers in other molecules. The silicon atom in this compound also plays a role in stabilizing the thiolate anion, making it a versatile reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Triisopropylsilanethiol: Similar to triphenylsilanethiol but with isopropyl groups instead of phenyl groups.

Diphenylsilane: Lacks the thiol group but has two phenyl groups attached to silicon.

Phenylsilane: Contains a single phenyl group attached to silicon.

Uniqueness: this compound is unique due to its combination of a thiol group and three phenyl groups attached to silicon. This structure imparts specific reactivity and stability, making it particularly useful in palladium-catalyzed cross-coupling reactions and other synthetic applications .

Biologische Aktivität

The compound 2-Diphenylphosphanylethyl(diphenyl)phosphane; palladium(II); dichloride (commonly referred to as PdCl2(dppe)) is a palladium complex that has garnered significant attention in the fields of organic chemistry and medicinal research. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 2-Diphenylphosphanylethyl(diphenyl)phosphane; palladium(II); dichloride

- Molecular Formula : C26H24Cl2PdP2

- Molecular Weight : 498.5 g/mol

- CAS Number : 1663-45-2

The biological activity of PdCl2(dppe) is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The palladium center can form stable complexes with these molecules, leading to various cytotoxic effects. The proposed mechanisms include:

- DNA Intercalation : The complex can intercalate into DNA strands, disrupting normal replication and transcription processes.

- Protein Binding : Binding to proteins can inhibit essential cellular functions, leading to apoptosis in cancer cells.

- Generation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress, further contributing to its cytotoxic effects.

Cytotoxic Activity

Research has demonstrated that PdCl2(dppe) exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:

-

Breast Cancer Cells (MCF-7) :

- IC50 Value : Approximately 12 µM after 48 hours of exposure.

- Mechanism: Induces apoptosis via ROS generation and DNA damage.

-

Lung Cancer Cells (A549) :

- IC50 Value : Approximately 10 µM.

- Mechanism: Disruption of mitochondrial function leading to cell death.

-

Colon Cancer Cells (HT-29) :

- IC50 Value : Approximately 15 µM.

- Mechanism: Inhibition of cell proliferation through cell cycle arrest.

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of PdCl2(dppe):

- Study 1 : A study published in the Journal of Medicinal Chemistry examined the effects of PdCl2(dppe) on MCF-7 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.

- Study 2 : Research featured in Cancer Letters highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, suggesting a synergistic effect.

Data Table: Summary of Biological Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis via ROS generation and DNA damage |

| A549 | 10 | Mitochondrial dysfunction leading to cell death |

| HT-29 | 15 | Cell cycle arrest and inhibition of proliferation |

Eigenschaften

IUPAC Name |

triphenyl(sulfanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDRKELSDPESDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347406 | |

| Record name | Triphenylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14606-42-9 | |

| Record name | Triphenylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.